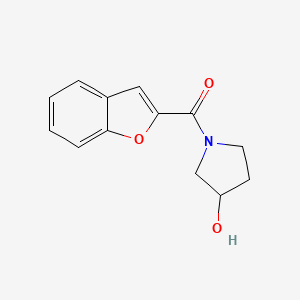

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanon

Übersicht

Beschreibung

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Benzofuranderivate zeigen eine antibakterielle Aktivität . In einer Studie wurden zwei synthetisierte Verbindungen gegen acht verschiedene Mikroorganismen getestet und es wurde festgestellt, dass sie gegen einige der Arten aktiv waren .

Antifungale Aktivität

Synthetische Benzofuranderivate haben aufgrund ihrer antifungalen N‑Myristoyltransferase-Inhibitoraktivität erhebliche Aufmerksamkeit erhalten . Dies deutet darauf hin, dass sie zur Behandlung von Pilzinfektionen eingesetzt werden könnten.

Inhibitoren der P450-Aromatase

Es wurde festgestellt, dass Benzofuranderivate als potente, nicht-steroidale, reversible Inhibitoren der P450-Aromatase wirken . Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von Östrogenen, und seine Inhibition ist eine gezielte Therapie für Östrogen-abhängigen Brustkrebs.

Antitumoraktivität

Benzofuranderivate zeigen ein breites Spektrum an biologischen und pharmakologischen Aktivitäten, darunter auch Antitumoreigenschaften . So haben beispielsweise bestimmte Benzofuranderivate signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen gezeigt .

Inhibition des Tyrosinkinase (TK)-Signalwegs

Krebs weist oft einen überaktiven Rezeptor-Tyrosinkinase (TK)-Signalweg auf. Die Inhibition dieser Rezeptoren ist eine der potenziellen Krebsbehandlungen . Benzofuranderivate könnten möglicherweise zur Inhibition des TK-Signalwegs verwendet werden.

Biologische Aktivität von Cyclobutan-, Thiazol- und Benzofurangruppen

Die physiologische Wirkung der beiden Gruppen mit der bekannten biologischen Aktivität der Verbindungen, die Cyclobutan-, Thiazol- und Benzofurangruppen enthalten, wird kombiniert . Dieser Ansatz scheint nützlich zu sein, da er die physiologische Wirkung der beiden Gruppen mit der bekannten biologischen Aktivität der Verbindungen, die Cyclobutan-, Thiazol- und Benzofurangruppen enthalten, kombinieren kann .

Potenzielle Anwendungen für die photochemische Energiespeicherung

Die Elektronentransfer-katalysierte [2+2]-Cycloreversion von Cyclobutanen hat wichtige biologische Implikationen bei der Spaltung der Cyclobutan-artigen Pyrimidindimere in UV-geschädigter DNA , und könnte potenzielle Anwendungen für die photochemische Energiespeicherung haben .

Medizinische Chemie

Benzofuran-Neolignane und Nor-Neolignane, die in den meisten Pflanzen enthalten sind, haben in der medizinischen Chemie viel Aufmerksamkeit für ihre breite Palette an verschiedenen biologischen Aktivitäten, einschließlich insektizider, fungizider, antimikrobieller und antioxidativer Eigenschaften, auf sich gezogen .

Wirkmechanismus

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone may interact with its targets to inhibit cell growth, although the exact mechanism remains to be elucidated.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, oxidative stress, and viral replication .

Result of Action

Given the biological activities of benzofuran compounds, it is likely that the compound’s action results in the inhibition of cell growth, potentially through the induction of cell cycle arrest or apoptosis .

Action Environment

Factors such as temperature, ph, and light exposure can often influence the stability and activity of chemical compounds .

Biochemische Analyse

Biochemical Properties

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can interact with proteins involved in oxidative stress responses, modulating their activity to enhance cellular defense mechanisms .

Cellular Effects

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other pro-apoptotic factors. This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can alter gene expression profiles, leading to the upregulation of tumor suppressor genes and downregulation of oncogenes. In normal cells, this compound has been found to enhance cellular metabolism by increasing the activity of metabolic enzymes and promoting ATP production .

Molecular Mechanism

The molecular mechanism of action of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in a cascade of biochemical events that ultimately influence cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone have been observed to change over time. Initially, this compound exhibits high stability and potency, effectively modulating target biomolecules and cellular processes. Over extended periods, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged activation of signaling pathways and persistent changes in gene expression. These temporal effects highlight the importance of considering the stability and degradation of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone in experimental designs .

Dosage Effects in Animal Models

The effects of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing immune responses and reducing inflammation. At higher doses, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses above this range lead to adverse effects. These findings underscore the importance of dose optimization in the therapeutic application of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone .

Metabolic Pathways

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. For instance, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, this compound can accumulate in specific cellular organelles, such as mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone can be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, this compound can be targeted to mitochondria, where it modulates metabolic enzymes and enhances ATP production. The subcellular localization of Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone is essential for its precise biochemical effects .

Biologische Aktivität

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone (CAS No. 1405760-98-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone features a benzofuran moiety linked to a pyrrolidine ring, which contributes to its pharmacological properties. The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that are crucial for its biological interactions.

Research indicates that benzofuran derivatives, including benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone, exhibit various mechanisms of action:

- Antiproliferative Activity : Studies have shown that benzofuran derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives demonstrated potency against multiple cancer cell lines, including MDA-MB-231 and A549 .

- Antimicrobial Properties : Benzofuran compounds have been reported to possess significant antimicrobial activity against various pathogens. The presence of hydroxyl and methoxy groups enhances their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Biological Activity Overview

The biological activities of benzofuran derivatives can be summarized in the following table:

Case Studies

- Anticancer Activity : A study involving the synthesis of various benzofuran derivatives found that those with specific substitutions exhibited enhanced antiproliferative activity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The most potent compound showed a 14-fold increase in activity compared to less substituted analogs .

- Antimicrobial Efficacy : In a series of tests against M. tuberculosis, certain benzofuran derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 2 μg/mL, indicating strong antimycobacterial activity . Compounds with ortho-hydroxyl substitutions were particularly effective.

- Mechanistic Insights : Research highlighted that compounds like benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone induce apoptosis via ROS-mediated pathways, disrupting mitochondrial function and activating caspases . This mechanism underscores the potential for developing targeted therapies for resistant cancer types.

Eigenschaften

IUPAC Name |

1-benzofuran-2-yl-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-10-5-6-14(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10,15H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRCXPDJQYULRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.